Coniferyl Alcohol
Description
Historical Perspectives on Coniferyl Alcohol Research
The study of this compound is intrinsically linked to the elucidation of the structure of lignin (B12514952), a major component of wood. Early research focused on understanding the chemical nature of wood and its components. In 1933, chemist Holger Erdtman first proposed that lignans (B1203133) were formed by the coupling of two phenylpropanoid units, a foundational concept that paved the way for understanding the role of precursors like this compound. frontiersin.org The synthesis of this compound was a significant step in confirming its role; a notable synthesis was reported in 1949. acs.org A key breakthrough in understanding its biosynthesis came with the discovery of the enzyme phenylalanine ammonia-lyase (PAL) in 1961, which established the link between the amino acid phenylalanine and the phenylpropanoid pathway. uvic.ca Subsequent research has focused on the enzymatic steps leading to this compound and its polymerization, including the identification of dirigent proteins that control the stereoselective biosynthesis of lignans from this compound monomers. wikipedia.orgarkat-usa.org
Significance of this compound in Plant Biology and Beyond
The importance of this compound stems from its central position in the metabolic network of plants, serving as a primary precursor to essential structural and defense-related compounds.
This compound is one of the three primary monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, that serve as the building blocks of lignin. nih.govresearchgate.net Lignin is a complex, highly branched polymer deposited in the secondary cell walls of vascular plants, providing structural rigidity and hydrophobicity. uvic.cafrontiersin.org This reinforcement is critical for the upright growth of plants and the efficient transport of water through the xylem. uvic.ca
The polymerization of monolignols occurs in the cell wall through oxidative coupling reactions catalyzed by enzymes like peroxidases and laccases. biosynth.com The resulting lignin composition varies between plant species. Gymnosperm (softwood) lignins are composed mainly of guaiacyl (G) units, derived from this compound. nih.govresearchgate.net Angiosperm (hardwood) lignins are typically a mixture of G and syringyl (S) units (from sinapyl alcohol), while monocot lignins contain G, S, and p-hydroxyphenyl (H) units (from p-coumaryl alcohol). nih.govresearchgate.net The specific ratio of these monolignols determines the properties of the lignin polymer.
| Monolignol | Chemical Formula | Molar Mass ( g/mol ) | Corresponding Lignin Unit | Primary Occurrence |
| p-Coumaryl alcohol | C₉H₁₀O₂ | 150.17 | p-Hydroxyphenyl (H) | Grasses, forages |
| This compound | C₁₀H₁₂O₃ | 180.20 | Guaiacyl (G) | Gymnosperms, Angiosperms |
| Sinapyl alcohol | C₁₁H₁₄O₄ | 210.22 | Syringyl (S) | Angiosperms |
This table provides a comparison of the three canonical monolignols involved in lignin biosynthesis.
This compound is the established precursor for a wide variety of lignans, a large group of polyphenolic compounds. frontiersin.orgresearchgate.net The biosynthesis of lignans begins with the oxidative dimerization of two this compound molecules. arkat-usa.orgnsf.gov This reaction, mediated by oxidases (like laccases) and dirigent proteins (DIRs), leads to the formation of the primary lignan (B3055560), pinoresinol (B1678388). arkat-usa.orgnsf.gov Dirigent proteins are crucial as they guide the stereoselective coupling of the monolignol radicals, resulting in specific enantiomers. wikipedia.orgarkat-usa.org From pinoresinol, a series of enzymatic modifications, including reductions and oxidations, generate a diverse array of lignan structures. arkat-usa.orgresearchgate.net
| Lignan Class | Example | Biosynthetic Pathway from this compound |
| Furofuran | Pinoresinol | Direct 8-8' coupling of two this compound molecules. arkat-usa.org |
| Furan | Lariciresinol (B1674508) | Reduction of pinoresinol. researchgate.net |
| Dibenzylbutane | Secoisolariciresinol | Reduction of lariciresinol. researchgate.net |
| Dibenzylbutyrolactone | Matairesinol | Oxidation of secoisolariciresinol. arkat-usa.org |
This table illustrates the biosynthetic relationship between this compound and various classes of lignans.
This compound biosynthesis is a branch of the general phenylpropanoid pathway, a major route of secondary metabolism in plants that produces thousands of compounds from the amino acid L-phenylalanine. uvic.cafrontiersin.org The pathway is initiated by the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). uvic.cafrontiersin.org A series of subsequent hydroxylation and methylation reactions, followed by the reduction of a carboxylic acid to an alcohol, leads to the formation of p-coumaryl alcohol, this compound, and sinapyl alcohol. uvic.ca
This compound itself is not only an end-product destined for polymerization but also acts as an intermediate for other metabolites. wikipedia.orgfoodb.ca For example, it is a precursor in the biosynthesis of eugenol (B1671780), a common fragrance and flavoring compound, and is also involved in the formation of stilbenoids and coumarins. wikipedia.orgfoodb.ca Furthermore, research suggests that this compound can act as a signaling molecule, providing feedback regulation on the expression of genes within the phenylpropanoid pathway itself. frontiersin.orgnih.gov
| Step | Substrate | Enzyme | Product |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate (B1238496) 4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde (B117026) |
| 5 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | This compound |
This table outlines a simplified sequence of key enzymatic reactions in the general phenylpropanoid pathway leading to the synthesis of this compound. Note that several intermediate steps and alternative routes exist. uvic.causda.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Record name | coniferyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
| Record name | (E)-Coniferyl alcohol | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Coniferyl alcohol | |
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| Record name | Coniferyl alcohol | |
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Vapor Pressure |
0.0000088 [mmHg] | |
| Record name | Coniferyl alcohol | |
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CAS No. |
32811-40-8, 458-35-5 | |
| Record name | trans-Coniferyl alcohol | |
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| Record name | Coniferyl alcohol | |
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| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
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| Record name | (E)-Coniferyl alcohol | |
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| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
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| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
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| Record name | CONIFERYL ALCOHOL | |
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| Record name | Coniferyl alcohol | |
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Melting Point |
74 °C | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Coniferyl Alcohol
Enzymatic Pathways and Mechanisms
The conversion of the amino acid L-phenylalanine into coniferyl alcohol is accomplished through a series of enzymatic steps. These enzymes work in a coordinated fashion to channel metabolic intermediates toward the synthesis of this important monolignol.
The journey to this compound begins with the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is a pivotal, rate-limiting enzyme that catalyzes the first committed step in the phenylpropanoid pathway. nih.govsciopen.comwikipedia.org It facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). sciopen.comwikipedia.org This reaction is fundamental as it diverts phenylalanine from primary metabolism into the vast network of secondary metabolite biosynthesis, including flavonoids, phenylpropanoids, and lignin (B12514952). wikipedia.orgfrontiersin.org
The activity of PAL is widespread in plants, fungi, and some bacteria, with multiple isoenzymes often present within a single species. wikipedia.org The expression and activity of PAL are induced by various stimuli, including tissue wounding, pathogen attack, light, low temperatures, and hormones, highlighting its importance in plant defense and development. wikipedia.orgfrontiersin.org Structurally, PAL enzymes possess conserved domains, including an Ala-Ser-Gly triad (B1167595) that is crucial for substrate binding and catalysis within the MIO-domain. nih.gov
Following the initial step catalyzed by PAL, a series of enzymatic reactions, including hydroxylations and methylations, modify the phenyl ring and the side chain of the C6-C3 backbone, leading to the formation of various hydroxycinnamic acids and their CoA esters, which are precursors for monolignol synthesis. researchgate.netresearchgate.net
Cinnamoyl-CoA Reductase (CCR) is a key enzyme that marks the first committed step in the branch of the phenylpropanoid pathway dedicated to monolignol biosynthesis. nih.govwikipedia.orgfrontiersin.org This enzyme catalyzes the reduction of cinnamoyl-CoA esters, such as feruloyl-CoA, to their corresponding cinnamaldehydes, like coniferaldehyde (B117026). wikipedia.orgmdpi.com This reaction utilizes NADPH as a cofactor and releases coenzyme A. wikipedia.orgdoaj.org
CCR plays a crucial regulatory role by controlling the metabolic flux towards the synthesis of monolignols. wikipedia.org Before this reduction step, the cinnamoyl-CoA intermediates can be channeled into other metabolic pathways. wikipedia.org The expression of CCR is often localized in lignified tissues, such as stems and roots, particularly in young, differentiating xylem. nih.gov The diversity of the CCR gene family in different plant species suggests a complex regulation of lignin biosynthesis. mdpi.com Studies have shown that different CCR isoforms can have varying substrate specificities, which contributes to the differences in lignin composition observed between different plant groups, such as monocots and dicots. wikipedia.org For instance, the kinetic parameters of rice CCRs revealed that feruloyl-CoA is the preferred substrate, which aligns with the high guaiacyl (G) unit content in rice lignin. frontiersin.org
The final step in the biosynthesis of monolignols is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD). oup.comcabidigitallibrary.org This NADPH-dependent enzyme is responsible for the reduction of cinnamaldehydes, such as coniferaldehyde, to their corresponding cinnamyl alcohols, in this case, this compound. researchgate.netontosight.ai CAD is considered a key enzyme in monolignol biosynthesis and has been characterized in numerous plant species. oup.comcabidigitallibrary.org
The CAD gene family is often extensive in plants, with different members exhibiting distinct expression patterns and potentially different functions. hst-j.org Phylogenetic analyses have categorized CAD proteins into different groups, with some being bona fide CADs directly involved in developmental lignification, while others may have roles in stress responses. oup.comhst-j.org For example, in wheat, the TaCAD1 gene is highly expressed in the stem and is considered the predominant CAD for lignin biosynthesis, playing a critical role in lodging resistance. oup.com The enzyme's activity is dependent on pH and temperature. oup.com While CAD is crucial for producing monolignol alcohols, research on a loblolly pine mutant with severely reduced CAD activity suggests that cinnamaldehydes can also be incorporated into the lignin polymer, indicating a potential for modulation of lignin composition by CAD. pnas.org
Ferulate 5-Hydroxylase (F5H), also known as coniferaldehyde 5-hydroxylase, is a critical enzyme in the biosynthesis of syringyl (S) lignin, a component primarily found in angiosperms. researchgate.netmdpi.com F5H is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of guaiacyl (G) monolignol precursors at the C5 position of the aromatic ring. researchgate.netmdpi.com While initially thought to primarily act on ferulic acid, studies have shown that F5H has a much higher affinity for later intermediates in the pathway, specifically coniferaldehyde and this compound. pnas.org This suggests that the biosynthesis of syringyl monomers likely proceeds through the hydroxylation of these guaiacyl precursors, rather than through a pathway involving sinapic acid as a central intermediate. pnas.org
The activity of F5H is a key determinant of the S/G ratio in lignin. Overexpression of F5H can lead to a significant increase in the proportion of S-lignin, while its downregulation or deficiency results in lignin that is rich in G-units. mdpi.comtandfonline.comnih.gov This makes F5H a significant target for genetic engineering efforts aimed at modifying lignin composition for applications such as biofuel production and pulp and paper manufacturing. mdpi.comtandfonline.com The enzyme is typically localized to the endoplasmic reticulum. researchgate.net
This compound can also be a substrate for the biosynthesis of other phenylpropanoids, such as eugenol (B1671780). A key enzyme in this pathway is this compound Acetyltransferase (CFAT), which belongs to the BAHD acyltransferase family. plos.orgnih.gov CFAT catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming coniferyl acetate (B1210297). plos.orgnih.govumich.edu This reaction is a crucial step in the pathway leading to eugenol, as coniferyl acetate is the substrate for the subsequent enzyme, eugenol synthase, which reduces it to eugenol. researchgate.netgoogle.com
The expression of CFAT genes has been studied in various plants known for their floral fragrances, such as Prunus mume. plos.org In these plants, the expression of CFAT is often correlated with the synthesis and emission of eugenol, with high expression levels found in floral organs like petals and stamens. plos.orgnih.gov The identification and characterization of CFAT genes provide insights into the molecular mechanisms of fragrance production in plants. plos.orgnih.gov
Role of Ferulate 5-Hydroxylase (F5H) in Diversion Pathways
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is under intricate genetic control, involving a network of transcription factors that regulate the expression of the biosynthetic genes. This regulation ensures that lignin and other phenylpropanoids are produced in the right amounts, at the right time, and in the right tissues.
The promoters of most lignin biosynthetic genes contain specific cis-regulatory elements known as AC elements (AC-I, AC-II, and AC-III). frontiersin.orgnih.gov These elements are recognized and bound by MYB transcription factors, which act as master switches for the pathway. frontiersin.orgnih.gov In Arabidopsis, for example, MYB58 and MYB63 are major transcriptional activators that are essential for lignin biosynthesis. frontiersin.orgnih.gov
Recent research has uncovered a fascinating feedback mechanism where this compound itself can act as a signaling molecule to regulate its own synthesis. frontiersin.orgnih.govresearchgate.net Exogenously applied this compound has been shown to induce the expression of transcriptional repressors, such as MYB4 and MYB7. frontiersin.orgnih.gov These repressors, in turn, can downregulate the expression of key lignin biosynthetic genes, including PAL1, 4CL1, HCT, CSE, F5H, COMT, and CAD4. frontiersin.orgnih.gov
Furthermore, this compound can trigger the proteolysis of the PAL enzyme, the entry point into the phenylpropanoid pathway. frontiersin.orgresearchgate.net This post-translational regulation provides another layer of control over the metabolic flux into the pathway. This dual mechanism of transcriptional feedback and post-translational regulation highlights the highly complex and tightly controlled nature of this compound biosynthesis, ensuring that the significant carbon investment in lignin production is carefully managed. frontiersin.orgnih.govresearchgate.net
Regulation by Kelch Repeat F-box (KFB) Proteins
Subcellular Localization and Transport Mechanisms
Once synthesized in the cytoplasm, this compound must be transported to its destination: either to the cell wall for polymerization into lignin or into the vacuole for storage. The chemical form of the monolignol—whether it is the free aglycone or a glycosylated conjugate—determines its subcellular fate. nih.gov
The transport of this compound from its site of synthesis in the cytosol to the cell wall is an active process that occurs across the plasma membrane. frontiersin.org Biochemical studies using plasma membrane vesicles from Arabidopsis and poplar have shown that this transport is specific to the aglycone form (free this compound). nih.gov The glycosylated form, coniferin (B30667), is not transported across the plasma membrane. nih.gov This transport is an active, energy-dependent process. mdpi.comosti.gov
The active transport of this compound across the plasma membrane is mediated by ATP-binding cassette (ABC) transporters. mdpi.comresearchgate.net These membrane proteins utilize the energy from ATP hydrolysis to pump substrates across biological membranes. nih.gov In vitro uptake assays have demonstrated that the transport of this compound into plasma membrane vesicles is largely dependent on the presence of ATP and is severely impaired by ABC transporter inhibitors such as vanadate. osti.govnih.gov Co-expression studies have identified specific ABC transporter genes, such as AtABCG29 in Arabidopsis, that are co-regulated with phenylpropanoid biosynthesis genes and are localized to the plasma membrane, supporting their role in monolignol export to the cell wall. nih.govresearchgate.net
As an alternative to immediate export to the cell wall, this compound can be glycosylated in the cytosol to form coniferin (this compound-4-O-glucoside). mdpi.comnih.gov This reaction is catalyzed by UDP-glucosyltransferases (UGTs). nih.govnih.gov Glycosylation increases the water solubility of this compound and reduces its potential toxicity, preparing it for storage. nih.govresearchgate.net
The resulting coniferin is then actively transported from the cytosol into the vacuole for storage. nih.govresearchgate.net This transport across the vacuolar membrane (tonoplast) is also an active, ATP-dependent process, likely mediated by a different set of ABC transporters. mdpi.comnih.gov Tonoplast-derived vesicles show significant uptake activity for coniferin but very limited activity for the this compound aglycone. nih.govnih.gov This compartmentalization ensures that this compound destined for lignification is kept separate from the stored pool of coniferin, which can be mobilized later by removing the glucose moiety via β-glucosidases. nih.gov
| Transport Process | Membrane | Substrate | Mechanism | Key Proteins |
| Export to Cell Wall | Plasma Membrane | This compound (Aglycone) | Active, ATP-Dependent Transport nih.govmdpi.com | ABC Transporters (e.g., AtABCG29) nih.govresearchgate.netresearchgate.net |
| Sequestration for Storage | Tonoplast (Vacuolar Membrane) | Coniferin (Glucoside) | Active, ATP-Dependent Transport nih.govnih.gov | ABC Transporters mdpi.comnih.gov |
Role of ABC Transporters in Monolignol Transport
Metabolic Engineering for Enhanced this compound Production
Metabolic engineering has become a pivotal approach for augmenting the production of this compound in various microbial hosts. By manipulating biosynthetic pathways, regenerating essential cofactors, and mitigating the formation of inhibitory byproducts, researchers have significantly improved production titers, offering a promising alternative to traditional plant extraction.
The microbial synthesis of this compound, a key monolignol, has been successfully achieved by introducing and optimizing heterologous biosynthetic pathways in host organisms like Escherichia coli and certain fungi. nih.gov These engineered pathways typically convert common precursors, such as amino acids or simple sugars like glycerol (B35011), into the target compound. kaist.ac.krdbpia.co.kr
A common strategy involves constructing a pathway starting from L-tyrosine to produce p-coumaryl alcohol, which is then further converted to this compound. nih.govresearchgate.net This extension of the pathway requires the introduction of a hydroxylase and methyltransferases. nih.govresearchgate.net However, challenges such as the promiscuity of certain enzymes, like the hydroxylase HpaBC which can lead to the formation of L-dopa from tyrosine, have necessitated innovative solutions. nih.govresearchgate.net To circumvent this, microbial co-culture systems have been designed to spatially separate problematic enzymatic steps, thereby minimizing side reactions. nih.govresearchgate.net In one such system, the titer of caffeyl alcohol, a precursor to this compound, was increased nearly 12-fold compared to a monoculture. nih.gov When this co-culture strategy was applied for this compound production, a titer of 124.9 mg/L was achieved, although a significant amount of caffeyl alcohol (232.9 mg/L) also accumulated due to limitations in methyltransferase activity. nih.govresearchgate.net
Further optimizations in E. coli have focused on enzyme selection and pathway architecture. For instance, a two-step enzymatic conversion using a carboxylic acid reductase from Nocardia iwensis (NiCAR) and an aldo-keto reductase from Coptotermes gestroi (CgAKR-1) has been employed to convert ferulic acid to this compound. ucl.ac.ukrsc.org Enhancing the efficiency of the enzymatic cascade is another key area. Researchers have created fusion proteins to improve catalytic activity; for example, linking 4-coumarate:CoA ligase (Pc4CL1) and cinnamoyl-CoA reductase (ZmCCR) with a flexible linker, (GGGGS)₂, optimized the this compound biosynthetic pathway. acs.org This, combined with other strategies, led to a production of 742.8 mg/L in shake flasks and an impressive 1315.3 mg/L in a 5-L fermenter. acs.org
Different microbial hosts have also been explored. The fungus Byssochlamys fulva V107 demonstrated a high-yield bioconversion of eugenol to this compound. tandfonline.com Using a fed-batch process, this system accumulated 21.9 g/L of this compound, representing 94.6% of the theoretical yield, with coniferyl aldehyde as the main byproduct. tandfonline.com
The table below summarizes various metabolic engineering strategies for producing this compound in different microbial systems.
| Host Organism | Engineering Strategy | Precursor(s) | This compound Titer | Reference(s) |
| Escherichia coli | Co-culture system to separate pathway steps and avoid byproduct (L-dopa) formation. | L-Tyrosine | 124.9 mg/L | nih.govresearchgate.net |
| Escherichia coli | Optimized pathway incorporating genes from E. coli and Arabidopsis thaliana. | Glycerol | 187.7 mg/L | dbpia.co.kr |
| Escherichia coli | Pathway optimization with fusion protein (Pc4CL1-ZmCCR) and efflux protein (SrpB) integration. | Ferulic Acid | 1315.3 mg/L (in fermenter) | acs.org |
| Byssochlamys fulva V107 | Fed-batch bioconversion using vanillyl-alcohol oxidase activity. | Eugenol | 21.9 g/L | tandfonline.com |
| Escherichia coli | Whole-cell biocatalysis with Nocardia iwensis carboxylic acid reductase (NiCAR) and Coptotermes gestroi aldo-keto reductase (CgAKR-1). | Ferulic Acid | Not specified | ucl.ac.ukrsc.org |
The efficient synthesis of this compound is heavily dependent on the availability of cellular cofactors, particularly NADPH and ATP, which are required by enzymes in the biosynthetic pathway like carboxylic acid reductases (CARs). acs.orgchemrxiv.org A significant advantage of using whole-cell biocatalysts is their intrinsic ability to regenerate these vital cofactors through central metabolism. chemrxiv.orgd-nb.info To further boost cofactor availability, supplementary carbon sources such as glucose or glycerol are often added to the culture medium. d-nb.inforesearchgate.net This ensures a higher intracellular concentration of NADPH, which can shift the metabolic equilibrium towards the desired reduction reactions and away from the formation of oxidized byproducts like coniferyl aldehyde. d-nb.info A systematic approach to regulating multiple cofactors, including NADPH, has been shown to be a critical factor in improving the final titer of this compound. acs.org
Byproduct formation poses a significant challenge in engineered metabolic pathways, as these compounds can be toxic to the microbial host or represent a loss of carbon that could otherwise be directed toward the final product. acs.org A key byproduct issue arises from the promiscuity of certain enzymes. For example, the hydroxylase HpaBC can unintentionally convert tyrosine into L-dopa, an unstable intermediate that diverts resources from the main pathway. nih.govresearchgate.net The development of microbial co-cultures was a direct strategy to mitigate this problem by physically separating the HpaBC enzyme from the tyrosine pool. nih.govresearchgate.net
Another common issue is the accumulation of pathway intermediates, which can inhibit enzymatic activity. Excessive levels of ferulic acid, a precursor to this compound, were found to significantly reduce the efficiency of its conversion. acs.org To address this, researchers integrated a heterologous efflux protein, SrpB, into the genome of E. coli. acs.org This protein actively transports ferulic acid out of the cell, increasing the cell's tolerance and improving the final this compound titer from 659.5 to 742.8 mg/L in shake flask experiments. acs.org Similarly, the formation of coniferyl aldehyde can be a limiting factor. tandfonline.com In some cases, this compound itself is oxidized to coniferyl aldehyde to regenerate NADPH within the cell. d-nb.info Ensuring an adequate supply of NADPH through the addition of glucose was shown to reduce the formation of this aldehyde byproduct during the synthesis of pinoresinol (B1678388) from this compound. d-nb.info
Polymerization of Coniferyl Alcohol and Lignification
Role of Dirigent Proteins in Stereoselective Coupling
In contrast to the random, combinatorial coupling that characterizes lignin (B12514952) formation, the biosynthesis of lignans (B1203133)—a class of dimeric phenylpropanoid compounds—involves highly controlled, stereoselective coupling of monolignols. oup.comwikipedia.org This precision is imparted by Dirigent Proteins (DIRs) . oup.comoup.com
Dirigent proteins themselves lack oxidative activity. wikipedia.org Instead, they function by capturing and orienting two coniferyl alcohol radicals, which are generated by an associated oxidase like a laccase or peroxidase. oup.comnih.gov This precise positioning directs the radical-radical coupling reaction towards a specific outcome. oup.com For example, in the presence of a DIR from Forsythia intermedia, the coupling of two this compound radicals is directed specifically to form (+)-pinoresinol, an 8-8' linked lignan (B3055560). wikipedia.orgoup.com In the absence of the DIR, the same reaction yields a racemic mixture of various products. oup.com
The crystal structure of a dirigent protein reveals distinct binding cavities where two substrate radicals are held in a specific orientation, forcing their propionyl side chains to face each other for coupling. oup.com This mechanism ensures not only regioselectivity (e.g., 8-8' linkage) but also enantioselectivity, producing optically active molecules like (+)- or (–)-pinoresinol, depending on the specific dirigent protein. oup.comnih.gov DIRs are also believed to catalyze the cyclization of the bis-quinone methide intermediate that forms immediately after the coupling event. oup.comnih.gov
Incorporation into Plant Cell Wall Structures
The final stage of lignification involves the deposition and integration of the newly formed lignin polymer into the polysaccharide matrix of the secondary cell wall. frontiersin.org Monolignols like this compound are synthesized in the cytoplasm and transported across the plasma membrane into the apoplast, the space where polymerization occurs. frontiersin.org
Once in the cell wall, the polymerization process begins, often initiating in the cell corners and middle lamella before extending into the secondary wall layers. frontiersin.org The growing lignin polymer does not exist in isolation but becomes intimately associated with cell wall polysaccharides, primarily hemicelluloses. researchgate.net This integration is facilitated by the formation of covalent Lignin-Carbohydrate Complexes (LCCs), where nucleophilic hydroxyl groups on hemicelluloses attack quinone methide intermediates in the growing lignin chain, forming stable ether or ester cross-links. researchgate.net
The incorporation of other molecules, such as coniferyl ferulate, can also occur. acs.orgnih.gov This process alters the final structure of the lignin and can impact the physical and chemical properties of the cell wall. acs.orgnih.gov The result is a highly cross-linked, hydrophobic network that encrusts the cellulose (B213188) microfibrils and hemicelluloses, providing mechanical strength, rigidity, and hydrophobicity to the plant cell wall. wikipedia.org
Interaction with Polysaccharides and Lignin-Carbohydrate Complexes
Variations in Lignin Composition and Structure
Lignin is not a uniform polymer; its composition and structure vary significantly depending on the plant species, tissue type, and even the specific layer of the cell wall. diva-portal.orgresearchgate.net This heterogeneity arises from the different monolignols that are incorporated into the polymer and the various ways in which they can be linked together. researchgate.netnovapublishers.com this compound is a key player in this variability, serving as the precursor to guaiacyl (G) lignin and co-polymerizing with other monolignols to create diverse lignin structures. wikipedia.orgnovapublishers.com
Guaiacyl (G) lignin is one of the major types of lignin found in vascular plants, and it is derived primarily from the polymerization of this compound. ontosight.airesearchgate.net The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps within the phenylpropanoid pathway. ontosight.ai Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and cinnamyl alcohol dehydrogenase (CAD), which ultimately converts coniferaldehyde (B117026) to this compound. ontosight.ai
Once synthesized, this compound is transported to the cell wall, where it is oxidized by peroxidases or laccases to form guaiacyl radicals. ontosight.ai These radicals then undergo combinatorial coupling to form the G-lignin polymer. acs.org G-lignin is characterized by the presence of an unsubstituted C5 position on the aromatic ring of its guaiacyl units. nih.gov This structural feature allows for the formation of a wider variety of inter-unit linkages compared to syringyl (S) lignin, including carbon-carbon bonds at the C5 position (e.g., 5-5' linkages). nih.govnih.gov This results in a more condensed and cross-linked polymer structure. nih.gov
G-lignin is the predominant type of lignin in softwoods (gymnosperms), where it is often found with small amounts of p-hydroxyphenyl (H) lignin. novapublishers.comresearchgate.net In hardwoods (angiosperms), lignin is typically a copolymer of both G and S units. novapublishers.comresearchgate.net The higher proportion of C-C bonds in G-lignin is associated with increased rigidity and resistance to degradation. nih.gov
The table below summarizes key aspects of Guaiacyl (G) lignin.
| Feature | Description |
| Monomer Precursor | This compound |
| Defining Structural Unit | Guaiacyl (G) unit |
| Key Structural Feature | Unsubstituted C5 position on the aromatic ring |
| Common Linkage Types | β-O-4, β-5, 5-5', α-O-4 |
| Polymer Structure | More condensed and cross-linked |
| Predominant in | Softwoods (Gymnosperms) |
Data compiled from multiple scientific sources. ontosight.airesearchgate.netnih.govnih.gov
The vast structural diversity of lignin arises from the co-polymerization of three canonical monolignols: this compound, p-coumaryl alcohol, and sinapyl alcohol. wikipedia.orgfrontiersin.org When incorporated into the lignin polymer, these monolignols give rise to guaiacyl (G), p-hydroxyphenyl (H), and syringyl (S) units, respectively. frontiersin.orgnih.gov
The relative proportions of these monolignols vary significantly among different plant taxa:
Softwood (Gymnosperm) Lignin: Is primarily composed of G-units derived from this compound, with smaller amounts of H-units from p-coumaryl alcohol. novapublishers.comresearchgate.net
Hardwood (Angiosperm) Lignin: Is typically a G-S lignin, containing both guaiacyl and syringyl units, with S-units often being more abundant. novapublishers.comresearchgate.net
Grass Lignin: Is a G-S-H lignin, containing all three types of units. novapublishers.comncsu.edu
The co-polymerization process is a combinatorial radical coupling reaction. acs.org Radicals of this compound can couple with radicals of p-coumaryl alcohol and sinapyl alcohol, as well as with the growing polymer chain. The chemical structure of the monolignols influences the types of bonds that can form. For instance, the methoxy (B1213986) group at the 5-position of sinapyl alcohol (S-units) prevents the formation of 5-5' and β-5 linkages, which are common in G-lignin. researchgate.net This leads to a more linear polymer with a higher proportion of β-O-4 ether linkages in S-rich lignins. novapublishers.com
The ratio of S, G, and H units (the S/G/H ratio) is a critical determinant of lignin's properties and is influenced by the expression and activity of key biosynthetic enzymes. frontiersin.orgnasa.gov For example, the enzyme Ferulate 5-hydroxylase (F5H) is essential for the synthesis of sinapyl alcohol and thus for the production of S-lignin. nih.govnrel.gov The differential regulation of such enzymes allows plants to fine-tune their lignin composition in different tissues and in response to environmental cues. nasa.govfrontiersin.org
The table below illustrates the typical monolignol composition of lignin in different plant groups.
| Plant Group | Primary Monolignols | Resulting Lignin Type |
| Softwoods (Gymnosperms) | This compound, p-Coumaryl alcohol | G-H Lignin |
| Hardwoods (Angiosperms) | This compound, Sinapyl alcohol | G-S Lignin |
| Grasses (Monocots) | This compound, Sinapyl alcohol, p-Coumaryl alcohol | G-S-H Lignin |
Data based on established findings in lignin chemistry. novapublishers.comresearchgate.net
While coniferyl, sinapyl, and p-coumaryl alcohols are considered the canonical monolignols, it is now recognized that the lignification process is remarkably flexible and can incorporate a variety of other phenolic compounds. acs.orgresearchgate.netresearchgate.net These "non-canonical" or "unconventional" monomers can be naturally occurring or introduced through genetic engineering. researchgate.netresearchgate.net As long as a phenolic compound can be transported to the cell wall and undergo oxidation to form a radical, it has the potential to be integrated into the lignin polymer through radical coupling reactions. acs.orgresearchgate.net
Some examples of naturally occurring non-canonical monomers include:
Monolignol Conjugates: Plants can synthesize monolignols esterified with other molecules. For example, monolignol acetates, p-coumarates, and ferulates have been found incorporated into lignin. cabidigitallibrary.orgresearchgate.net In these cases, the monolignol portion of the conjugate participates in polymerization, leaving the attached group as a pendant unit on the lignin side-chain. cabidigitallibrary.org
Hydroxycinnamates: Besides being part of conjugates, free hydroxycinnamic acids like ferulic acid can also act as monomers and be directly incorporated into the lignin polymer. cabidigitallibrary.orgresearchgate.net Ferulate, in particular, can also be ester-linked to polysaccharides, and these feruloylated polysaccharides can then be cross-linked to the lignin polymer during its formation. researchgate.netfrontiersin.org
Flavonoids and Stilbenoids: Compounds from entirely different biosynthetic pathways can also be incorporated. The flavone (B191248) tricin is a well-established monomer in the lignins of all grasses, where it is thought to act as a nucleation site for polymerization. csic.esnih.gov More recently, hydroxystilbenes like piceatannol and resveratrol have been identified as lignin monomers in the fruit endocarps of palms. csic.esnih.gov
Caffeyl Alcohol: This monolignol, which lacks the methylation of this compound, can polymerize to form a "catechyl" or C-lignin. This type of lignin has been found in the seed coats of certain plants, such as Vanilla and some cacti, and is structurally distinct from conventional G/S/H lignins. oup.compnas.org
The incorporation of these non-canonical monomers demonstrates the metabolic plasticity of lignification and challenges the traditional definition of lignin. acs.orgcsic.es It also opens up new possibilities for engineering plants with modified lignin structures to improve, for example, the efficiency of biomass conversion for biofuels and other bioproducts. frontiersin.orgresearchgate.net
The table below lists some examples of non-canonical monolignols and the plant groups where they have been found.
| Non-Canonical Monomer | Chemical Class | Plant Group(s) |
| Coniferyl ferulate | Monolignol Conjugate | Grasses |
| Tricin | Flavonoid | Grasses and other monocots |
| Piceatannol | Hydroxystilbene | Palms |
| Caffeyl alcohol | Hydroxycinnamyl Alcohol | Vanilla, Cacti (in seed coats) |
| Ferulic acid | Hydroxycinnamic Acid | Grasses, various transgenic plants |
Data compiled from recent research on lignin structure. researchgate.netcsic.esnih.govoup.com
Physiological and Ecological Roles of Coniferyl Alcohol
Coniferyl Alcohol in Plant Stress Response
Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental challenges. This compound and its derivatives are key players in these defense strategies, contributing to both biotic and abiotic stress resilience.
Role in Biotic Stress Defense (e.g., Pathogen Resistance)
This compound is a crucial component of the plant's defense arsenal (B13267) against pathogens. biosynth.com Its primary role in this context is as a precursor to lignin (B12514952), a complex polymer that reinforces plant cell walls. nih.gov This lignification process creates a physical barrier that is resistant to degradation by pathogenic enzymes, effectively impeding the invasion and spread of pathogens such as fungi and bacteria. oup.comnih.gov The synthesis and deposition of lignin are often induced upon pathogen attack, highlighting its importance in the plant immune response. nih.govnih.gov
Beyond its structural role in lignin, this compound and its derivatives, such as lignans (B1203133), exhibit direct antimicrobial properties. nih.govmdpi.com Lignans, which are dimers of this compound, can accumulate in response to fungal infections and are thought to have a defensive function. nih.govnih.gov For instance, in Arabidopsis, the lignans lariciresinol (B1674508) and pinoresinol (B1678388) accumulate upon infection with the fungal pathogen Verticillium longisporum. nih.gov The stereoselective synthesis of certain lignans is mediated by dirigent proteins (DIRs), and the expression of some DIR genes is upregulated during fungal infection, suggesting a role in activating lignan (B3055560) biosynthesis for antifungal defense. oup.com
Contribution to Abiotic Stress Tolerance (e.g., Drought, Heavy Metals)
This compound and the process of lignification are also integral to a plant's ability to withstand abiotic stressors like drought and heavy metal toxicity. nih.govaloki.hu Lignin provides the necessary rigidity and hydrophobicity to the vascular tissues (xylem), which is essential for efficient water transport and preventing cell collapse under drought conditions. nih.govmaxapress.com Studies have shown that under drought stress, some woody plants exhibit changes in lignin content and composition, suggesting an adaptive response to water deficit. maxapress.com
In the context of heavy metal stress, the plant cell wall is the first line of defense. aloki.humaxapress.com Increased lignification of the cell wall can act as a barrier, binding heavy metal ions and restricting their entry into the cell, thus mitigating their toxic effects. maxapress.commdpi.com For example, exposure to heavy metals like copper, cadmium, and zinc can trigger an increase in lignin accumulation in the secondary cell walls of plants. aloki.humdpi.com This response involves the upregulation of enzymes in the phenylpropanoid pathway, which leads to the synthesis of monolignols, including this compound. mdpi.commdpi.com
The following table summarizes research findings on the role of this compound and lignification in response to various abiotic stresses:
| Stressor | Plant Species | Observed Effect on Lignin/Coniferyl Alcohol Metabolism | Reference |
| Drought | Leucaena leucocephala | Accumulation of CCR protein and enhanced cell wall lignification. | maxapress.com |
| Drought | Populus trichocarpa | No change in total lignin content, but a decrease in the S/G ratio in young shoots. | maxapress.com |
| Heavy Metals (Cu, Cd, Zn) | Various | Increased lignin accumulation in secondary cell walls. | aloki.humdpi.com |
| Heavy Metals (Al) | - | Increased expression of lignin biosynthesis genes (4CL, CAD, C3H, PAL). | mdpi.com |
| Heavy Metals (Cu) | Ginseng root cells | Enhanced activity of PAL, CAD, and accumulation of phenolic compounds and lignin. | mdpi.com |
This compound as a Signal Molecule in Pathway Regulation
Recent research has unveiled a fascinating role for this compound as a signaling molecule that can regulate its own biosynthetic pathway. nih.govfrontiersin.org This feedback mechanism allows plants to tightly control the allocation of carbon to the energetically expensive process of lignin biosynthesis. frontiersin.orgnih.gov
Exogenous application of this compound to Arabidopsis seedlings has been shown to rapidly induce the expression of genes encoding Kelch repeat F-box (KFB) proteins. frontiersin.orgnih.gov These KFB proteins are involved in the targeted degradation of phenylalanine ammonia-lyase (PAL), the enzyme that catalyzes the first committed step in the phenylpropanoid pathway. nih.govfrontiersin.orgresearchgate.net By promoting the breakdown of PAL, this compound can effectively reduce the flow of metabolites into the entire pathway.
Simultaneously, this compound can induce the expression of transcription factors like MYB4 and MYB7, which act as repressors of lignin biosynthetic genes. frontiersin.orgnih.gov This leads to a decrease in the transcript levels of key enzymes in the pathway, such as PAL1, 4CL1, and CAD4, further downregulating lignin production. frontiersin.orgresearchgate.net This dual regulatory mechanism highlights the sophisticated control plants have over phenylpropanoid metabolism, with this compound itself acting as a key signaling component. frontiersin.org
Evolutionary Aspects of this compound Metabolism
The evolution of this compound biosynthesis is intrinsically linked to the evolution of lignin and the adaptation of plants to terrestrial life.
Diversification of Lignin Structures across Plant Lineages
The composition of lignin has diversified significantly throughout the evolution of vascular plants. mdpi.com Lignin is primarily composed of three main monolignols: p-coumaryl alcohol, this compound, and sinapyl alcohol, which give rise to H-lignin, G-lignin, and S-lignin units, respectively. nih.govmdpi.com
The lignin of early vascular plants, such as ferns and gymnosperms, is predominantly composed of G-lignin, derived from this compound, with smaller amounts of H-lignin. biorxiv.orgoup.com The evolution of S-lignin, derived from sinapyl alcohol, is considered a major evolutionary innovation, particularly in angiosperms (flowering plants). oup.com Angiosperm lignin is typically a copolymer of G- and S-lignin, which provides greater structural flexibility and is more easily degraded, a trait that has implications for biofuel production. biorxiv.org Interestingly, S-lignin has also been found in some lycophytes, such as Selaginella, suggesting that its biosynthesis may have evolved independently multiple times in different plant lineages. oup.com
This diversification in lignin composition, driven by the evolution of the enzymes in the monolignol biosynthetic pathway, reflects the varied structural and physiological needs of different plant groups as they adapted to diverse ecological niches. nih.govbiorxiv.org
Advanced Research Methodologies for Coniferyl Alcohol
Spectroscopic and Imaging Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of coniferyl alcohol and its polymeric derivatives. Both solution-state and solid-state NMR are employed to investigate the intricate structures of lignins.
¹H NMR and ¹³C NMR are powerful tools for characterizing dehydrogenation polymers (DHPs) of this compound. nist.govchalmers.se For instance, ¹H NMR spectroscopy has been used to compare synthetic DHPs with milled wood lignin (B12514952) (MWL) from spruce, revealing differences in the content of cinnamyl alcohol end groups. chalmers.se In dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the signals from phenolic hydroxyl groups in lignins and their model compounds appear in a distinct spectral region (δ 8.0-9.3), allowing for their analysis. chalmers.se
Solid-state ¹³C NMR is particularly valuable for studying the structure of lignin within the intact plant cell wall. nist.gov By administering specifically ¹³C-enriched coniferin (B30667) to ginkgo trees, researchers can obtain difference spectra that exclusively show the signals of the enriched carbons in the protolignin. researchgate.net This method has enabled the estimation of the percentages of major inter-unit linkages originating from the β-carbon of the coniferin precursor, such as β-O-4, β-5, β-β, and β-1 bonds. researchgate.net
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide even more detailed structural information by showing correlations between protons and their attached carbons. nih.govnih.gov HSQC is instrumental in identifying and quantifying various inter-unit linkages within the lignin polymer, including the dominant β-O-4 linkages. nih.govnih.gov The assignments of signals in lignin HSQC spectra are often confirmed by synthesizing and analyzing low molecular weight model compounds. nih.gov
Table 1: Estimated Distribution of Inter-unit Lignin Bonds in Ginkgo Protolignin from Solid-State ¹³C NMR
| Inter-unit Linkage/End Group | Percentage Range |
| β-O-4/α-O-R (including β-OH) | 53% - 57% |
| Combined β-5, β-β, and β-1 | 32% - 36% |
| Coniferaldehyde (B117026) end groups | 2% - 4% |
| This compound end groups | 4% - 6% |
| Data sourced from studies on specifically ¹³C-enriched ginkgo wood. researchgate.net |
Mass Spectrometry (MS) and Chromatography (HPLC, GC-MS) for Metabolite Profiling
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound and its related metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is frequently used to profile constituents from in vitro incubations and plant extracts. For example, reversed-phase HPLC can separate this compound from its precursor, coniferaldehyde, and its reduction product, dihydrothis compound. researchgate.net The separated compounds can then be collected for further analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for identifying and quantifying volatile compounds, often after derivatization to increase their volatility. nih.gov Trimethylsilylation is a common derivatization technique used for analyzing compounds like this compound and its metabolites by GC-MS. researchgate.net GC-MS has been used to identify this compound and dihydrothis compound produced in microsomal incubations. researchgate.net The combination of targeted and untargeted GC-MS profiling allows for both the absolute quantification of known metabolites and the discovery of novel compounds. nih.gov Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) is another powerful platform for the comprehensive profiling of non-volatile compounds. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for analyzing the structure of larger lignin oligomers and polymers. nih.gov This technique provides insights into linkage sequences and the distribution of different structural populations within a lignin sample. nih.gov
Table 2: Chromatographic and Mass Spectrometric Techniques for this compound Metabolite Profiling
| Technique | Application | Key Findings |
| HPLC | Separation of this compound and related metabolites from microsomal incubations. | Successful separation of coniferaldehyde, this compound, and dihydrothis compound. researchgate.net |
| GC-MS | Identification and quantification of derivatized (trimethylsilylated) metabolites. | Confirmed the presence of this compound and dihydrothis compound in reaction products. researchgate.net |
| MALDI-TOF-MS | Analysis of lignin polymer structure and linkage sequences. | Provides insights into the structural homogeneity and branching in lignin polymers. nih.gov |
| UHPLC-QTOF-MS | Comprehensive profiling of non-volatile compounds in complex mixtures. | Enables identification of a wide range of compounds contributing to the chemical profile. mdpi.com |
Fluorescence Imaging and Click Chemistry for Lignification Visualization
Fluorescence imaging techniques, particularly when combined with click chemistry, have emerged as powerful tools for visualizing the process of lignification in real-time and at the subcellular level.
This approach involves synthesizing monolignol analogs, such as a this compound analog containing an alkyne group (GALK), that can be fed to plants. nih.govfrontiersin.org These analogs are incorporated into the growing lignin polymer alongside native monolignols. nih.govfrontiersin.org The alkyne tag then allows for the specific attachment of a fluorescent probe (e.g., an azide-functionalized fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govfrontiersin.orgrsc.org
This method enables high-resolution localization of newly deposited lignin. Studies using flax stems have shown that lignin deposition, visualized through this technique, initiates in the cell corners and middle lamella before extending to the secondary cell walls. nih.govfrontiersin.org By using different clickable tags on different monolignol analogs (e.g., an azide (B81097) on a p-coumaryl alcohol analog and an alkyne on a this compound analog), researchers can simultaneously visualize the incorporation of different lignin units. nih.gov
Fluorescence-tagged this compound derivatives, where a fluorophore is directly coupled to the monolignol, have also been developed. acs.org These probes can be used to monitor the polymerization process and the formation of artificial lignins within isolated cell walls. acs.org Förster resonance energy transfer (FRET) has been employed with these tagged molecules to study the binding of this compound to peroxidases in real time. acs.org
Light Scattering and Neutron Scattering for Polymer Aggregation Studies
Light scattering and neutron scattering techniques provide valuable information about the aggregation and structure of this compound polymers (dehydrogenation polymers or DHPs) in solution, mimicking the early stages of lignification.
Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are used to study the size and structure of polymer aggregates. acs.orgnih.govresearchgate.net In studies mimicking lignification in the presence of pectin (B1162225), these techniques have shown that DHPs and pectin form clusters. acs.orgnih.govresearchgate.net SLS measurements can determine parameters like the apparent radius of gyration (Rg) of these clusters. researchgate.net
Small-Angle Neutron Scattering (SANS) offers deeper insights into the internal structure of these aggregates. acs.orgnih.govberstructuralbioportal.org A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium. berstructuralbioportal.org By selectively deuterating either the this compound or the solvent, researchers can highlight different components within a complex. berstructuralbioportal.org SANS studies on DHP-pectin composites have revealed a heterogeneous internal structure with distinct pectin-rich and lignin-rich phases at the nanoscale (below ~30 nm). acs.orgnih.gov These studies also show that the density of the polymer-rich phase within the clusters increases as polymerization proceeds. acs.orgnih.gov
Computational Modeling and Simulation Approaches
Computational methods provide atomic-level insights into the behavior and interactions of this compound, complementing experimental findings. These approaches can model systems at various time and length scales, from quantum mechanics (QM) calculations on individual molecules to molecular dynamics (MD) simulations of large polymeric systems. researchgate.net
Molecular docking simulations are used to predict the binding orientation and affinity of this compound to enzymes involved in its metabolism and polymerization. frontiersin.org For example, docking studies have been used to investigate the binding of this compound to this compound acyltransferase (CFAT) and laccase. frontiersin.orgtandfonline.com These simulations can identify key amino acid residues involved in substrate binding and catalysis. frontiersin.org
Molecular Dynamics Simulations of Polymerization
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of this compound dimerization and polymerization, providing insights that are difficult to obtain through experiments alone.
MD simulations have been used to investigate the factors controlling the dimerization of this compound radicals, which is the initial step in lignin formation. usda.govresearchgate.net These simulations have shown that the solvent environment plays a crucial role. In a poor solvent like water, this compound radicals are forced into association by a "solvent cage" effect, which can influence the distribution of dimer linkages, favoring β-β and β-5 linkages. usda.govresearchgate.net In a better solvent like glycerol (B35011), this caging effect is absent, potentially leading to a more random coupling of radicals. usda.gov
Simulations of lignin polymerization can help predict the structure of the resulting polymer based on factors like monolignol composition and supply rate. oup.com These models can simulate the step-by-step addition of monomers to a growing polymer chain, helping to explain how different reaction conditions lead to lignins with varying linkage distributions and properties. oup.com Furthermore, MD simulations have been employed to study the interaction of lignin models, such as a this compound trimer, with cellulose (B213188) surfaces, revealing how lignin adsorbs onto polysaccharides in the cell wall. mdpi.com
Table 3: Findings from Molecular Dynamics Simulations of this compound
| Simulation Focus | Key Findings |
| Dimerization in Different Solvents | In water (poor solvent), a "solvent cage" effect forces radical association, influencing product distribution. This effect is absent in glycerol (good solvent). usda.gov |
| Interaction with Laccase | The interaction is a spontaneous process driven primarily by van der Waals and electrostatic forces. tandfonline.com |
| Adsorption on Cellulose | Phenyl rings of a this compound trimer associate closely with the cellulose surface, though some linkages can constrain full adsorption. mdpi.com |
| Binding to Peroxidase | Stacking interactions between the this compound ring and phenylalanine residues in the enzyme's active site are important for binding. osti.gov |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a important tool for elucidating the complex reaction mechanisms involving this compound. These computational methods provide insights into reaction spontaneity and identify the most reactive sites within intermediate species.
One area of focus has been the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals. Theoretical calculations have shown that this process can proceed through two main pathways: H-abstraction and OH-addition. mdpi.com Studies have determined that OH-addition reactions are the dominant pathways. mdpi.comsemanticscholar.org The total reaction rate constants for the initial reactions of this compound with OH radicals have been calculated at 298 K to be 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ in the gas phase and 9.44 × 10⁹ M⁻¹ s⁻¹ in the liquid phase. mdpi.comsemanticscholar.org The branching ratios for H-abstraction and OH-addition are approximately 3.68% and 97.69%, respectively, confirming the prevalence of the addition mechanism. mdpi.comsemanticscholar.org
DFT has also been employed to investigate the formation of α-O-4 linkages in lignin, a process central to its polymerization. nih.gov By evaluating the Gibbs free energies and using the electron-density mapped Fukui function, researchers can assess various potential reaction mechanisms. nih.govresearchgate.net These calculations have indicated that a specific mechanism, proceeding through the formation of two distinct free-radical intermediates that subsequently react, is the most thermodynamically favorable for producing the four α-O-4 stereoisomers. nih.gov Furthermore, quantum chemical calculations have been used to study the fragmentation of lignin dimers, providing insights into the formation of deprotonated this compound ions through mechanisms like the cyclopropane, epoxide, and hydroxide-driven pathways. researchgate.net
Table 1: Calculated Rate Constants for the Reaction of this compound with OH Radicals at 298 K
| Phase | Total Rate Constant |
|---|---|
| Gas Phase | 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ mdpi.comsemanticscholar.org |
| Liquid Phase | 9.44 × 10⁹ M⁻¹ s⁻¹ mdpi.comsemanticscholar.org |
| Reaction Pathway | Branching Ratio |
|---|---|
| H-abstraction | 3.68% mdpi.comsemanticscholar.org |
Synthetic Biology and Metabolic Engineering Techniques
The fields of synthetic biology and metabolic engineering have opened new avenues for the sustainable production of this compound and its derivatives. frontiersin.orgportlandpress.com By engineering microbial hosts, researchers can create "cell factories" capable of synthesizing these valuable compounds from simple precursors. portlandpress.commdpi.com
Whole-cell bioconversion has emerged as a powerful strategy for producing monolignols. mdpi.comnih.gov Engineered strains of Escherichia coli are commonly used as biocatalysts. mdpi.comnih.gov One approach involves constructing enzymatic cascades within the microbial host. For instance, a pathway to produce this compound from L-tyrosine has been successfully engineered in E. coli. nih.govacs.org This was achieved by overexpressing a series of enzymes, including L-tyrosine ammonia (B1221849) lyase, carboxylate reductase, alcohol dehydrogenase, hydroxylase, and caffeate 3-O-methyltransferase. nih.govacs.org
In one study, this engineered system produced 411.4 mg/L of this compound from 1000 mg/L of L-tyrosine, with a productivity of 82.3 mg/L/h. nih.govacs.org Another study reported the production of 124.9 ± 5.1 mg/L of this compound, although with an accumulation of 232.9 ± 15.1 mg/L of the precursor, caffeyl alcohol, indicating a limitation in the methyltransferase activity. nih.gov To overcome challenges such as the promiscuity of certain enzymes leading to unwanted side reactions, microbial co-culture systems have been designed. nih.gov This strategy spatially separates problematic enzymes, leading to significantly improved yields. For example, a co-culture system for caffeyl alcohol production resulted in a nearly 12-fold increase in titer compared to a mono-culture. nih.gov
A different whole-cell bioconversion approach utilizes a carboxylate reductase (CAR)-mediated pathway for the conversion of ferulic acid to this compound. nih.govresearchgate.net By screening various enzymes, researchers identified a highly efficient combination of a CAR from Segniliparus rugosus and a cinnamyl alcohol dehydrogenase from Medicago sativa. nih.govresearchgate.net Optimization of the gene expression levels for these enzymes in E. coli resulted in a near-complete conversion of ferulic acid to this compound. nih.govresearchgate.net
Table 3: Production of this compound via Engineered Whole-Cell Bioconversion Systems in E. coli
| Precursor | Achieved Titer (mg/L) | Productivity (mg/L/h) | Reference |
|---|---|---|---|
| L-Tyrosine | 411.4 | 82.3 | nih.govacs.org |
| L-Tyrosine | 124.9 ± 5.1 | Not Reported | nih.gov |
Enzyme engineering and directed evolution are critical tools for optimizing metabolic pathways for this compound production. csic.es These techniques allow for the enhancement of enzyme properties, such as catalytic efficiency and substrate specificity, to meet industrial demands. csic.esd-nb.info
One example is the engineering of a monolignol 4-O-methyltransferase (MOMT). nih.govnih.gov Guaiacyl lignin, derived from this compound, contributes significantly to the condensation of the lignin polymer. nih.govnih.gov By specifically methylating the para-hydroxyl group of this compound, its incorporation into the lignin polymer can be hindered. nih.govnih.gov Through a combination of crystal structure analysis and combinatorial active site saturation mutagenesis, a promiscuous MOMT was evolved to be highly selective for this compound. nih.govnih.gov The resulting enzyme variant, with nine amino acid substitutions, exhibited a significantly reduced substrate binding pocket, thereby excluding bulkier lignin precursors like sinapyl alcohol. nih.govnih.gov
Directed evolution has also been applied to other enzymes in the ligninolytic consortium. csic.es For instance, a hyperthermostable bacterial laccase was engineered to have a more than 400-fold improvement in catalytic efficiency for a lignin-related phenolic compound. This evolved variant also showed enhanced activity towards hydroxycinnamyl alcohols like this compound at neutral to alkaline pH. d-nb.info Similarly, dioxygenases have been engineered to catalyze the production of valuable aldehydes from lignin-derived compounds, including this compound. researchgate.net
Whole-Cell Bioconversion Systems
In vitro Polymerization and Model Compound Synthesis
The study of lignin formation often relies on in vitro polymerization of monolignols, such as this compound, to create dehydrogenation polymers (DHPs), which serve as synthetic lignin models. diva-portal.orgresearchgate.net These experiments, typically catalyzed by peroxidases, allow for detailed investigation of the polymerization process and the resulting polymer structure. researchgate.netacs.org
Researchers have explored how various factors influence the structure of the resulting DHP. For example, one study investigated the effect of adding a β-β' dimer model compound (pinoresinol dimethyl ether) during the polymerization of this compound in a dioxane-water mixture. diva-portal.org Analysis of the resulting DHP showed that the presence of the dimer model did not alter the polymer's structure in a homogeneous solution state. diva-portal.org Another study examined the impact of cyclodextrins on the polymerization, finding that their presence led to a DHP with an increased content of 8-O-4' linkages. researchgate.net
To better visualize and study the lignification process, fluorescently-tagged this compound derivatives have been synthesized. acs.org These probes, which can be copolymerized with unlabeled this compound, allow for real-time monitoring of processes like enzyme-substrate complexation and the formation of artificial lignins within plant cell walls. acs.org Furthermore, biomimetic synthesis approaches are being developed to create functionalized lignins in a one-pot reaction by copolymerizing this compound with bifunctional monomers. rsc.org This allows for the production of tailored oligolignols with specific properties for various material applications. rsc.org The action of enzymes on complex structures is also studied using in vitro model systems, such as those mimicking lignin-carbohydrate interactions, to understand the limitations of enzymatic degradation of lignocellulose. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-tyrosine |
| Caffeyl alcohol |
| Ferulic acid |
| Sinapyl alcohol |
| p-Coumaryl alcohol |
| L-dopa |
| Eugenol (B1671780) |
| Pinoresinol (B1678388) dimethyl ether |
| Guaiacol |
| Vinylguaiacol |
| Vanillin |
| Acetovanillin |
| Syringaresinol |
| 2,6-dimethoxy-4-allylphenol |
| Dihydrosinapyl alcohol |
| Pinoresinol |
| Dehydrodithis compound |
| Sinapic acid |
| Caffeic acid |
| p-Coumaric acid |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) |
| 2,6-dimethoxyphenol |
| Cholesterol |
| Etoposide |
| Montbretin |
| Strictosidine |
| Rosmarinic acid |
| Benzylisoquinoline alkaloids |
| Taxadiene |
| Oxygenated taxanes |
| Naringenin |
| Taxifolin |
| Silybin |
| Isosilybin |
| p-Coumaroyl-CoA |
| Malonyl-CoA |
| Naringenin chalcone |
| Dihydroflavonol |
| Leucoanthocyanidin |
| Anthocyanins |
| Flavonols |
| Flavanols |
| 5-hydroxythis compound |
| Cinnamyl alcohol |
| Chavicol |
| Hydroxychavicol |
| Methoxyeugenol |
Q & A
Q. What is the role of coniferyl alcohol in lignin biosynthesis, and how can its incorporation into lignin polymers be experimentally validated?
this compound is a primary monolignol precursor for lignin polymerization, contributing to the guaiacyl (G) subunits in lignin. To validate its incorporation:
- Use radiolabeled this compound (e.g., - or -labeled) in in vitro lignin synthesis assays with peroxidases or laccases.
- Analyze polymerization products via thioacidolysis followed by gas chromatography-mass spectrometry (GC-MS) to quantify G-unit integration .
- Employ NMR spectroscopy (e.g., or 2D HSQC) to resolve lignin structure in plant cell walls after feeding this compound to cell cultures .
Q. How can researchers detect and quantify this compound in plant tissues or cell cultures?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitive quantification. Use reverse-phase C18 columns with MRM transitions for this compound (e.g., m/z 181→151) .
- Phloroglucinol-HCl staining provides semi-quantitative detection of lignin-like compounds derived from this compound in plant tissues, visualized under bright-field microscopy .
- Derivatization with acetyl bromide followed by UV-spectrophotometry can estimate total lignin content, though it lacks specificity for this compound .
Advanced Research Questions
Q. How can contradictory findings regarding this compound yields during lignin pyrolysis be resolved?
Some studies report minimal this compound release from lignin pyrolysis, while dimer/trimer models suggest β-ether cleavage should produce it. To address this:
- Use pyrolysis-GC/MS under controlled conditions (e.g., 250–350°C in ) with lignin model dimers (e.g., guaiacylglycerol-β-guaiacyl ether) to track β-ether cleavage .
- Introduce radical scavengers (e.g., 1,3-diphenoxybenzene) to suppress this compound condensation during pyrolysis, improving yield quantification .
- Compare pyrolytic behavior of isolated lignin (e.g., MWL) versus synthetic lignin polymers to assess structural constraints on this compound release .
Q. What experimental designs are suitable for studying this compound’s dual role as a lignin precursor and growth inhibitor in plant cells?
- Dose-response assays : Treat plant cell cultures (e.g., Nicotiana tabacum BY-2) with 0.5–5 mM this compound to establish concentration-dependent growth inhibition thresholds .
- Metabolic tracing : Use -labeled this compound to track its assimilation into lignin versus conversion to detoxification products (e.g., ferulic acid glycosides) via LC-MS/MS .
- Inhibitor studies : Co-treat cells with lignin biosynthesis inhibitors (e.g., piperonylic acid) to isolate growth effects caused by unmetabolized this compound .
Q. How can researchers optimize this compound synthesis for gram-scale applications in lignin model studies?
- Mixed anhydride reduction method : Reduce ferulic acid via activation with trifluoroacetic anhydride (TFAA) and subsequent NaBH reduction, achieving ~84% yield under mild conditions .
- Purification protocols : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to isolate high-purity this compound .
- Quality validation : Confirm structure via and NMR (e.g., δ 6.9–7.1 ppm for aromatic protons) and assess purity by HPLC (>98%) .
Q. What methodologies are effective for tracking this compound’s metabolic fate in microbial systems?
- Gene knockout strains : Delete key enzymes (e.g., vdhA or vhyA in Aspergillus niger) to block specific pathways and identify intermediates via comparative metabolomics .
- Transcriptome profiling : Use RNA-seq to identify genes upregulated by this compound exposure, highlighting metabolic pathways (e.g., vanillic acid biosynthesis) .
- Stable isotope probing : Feed -coniferyl alcohol to cultures and trace isotopic enrichment in downstream metabolites (e.g., vanillin derivatives) using GC-MS .
Methodological Best Practices
- Data validation : Ensure reproducibility by replicating experiments across biological and technical replicates (e.g., 2 biological × 2 technical replicates for pyrolysis studies) .
- Ethical sourcing : Avoid commercial databases with unverified data (e.g., ); prioritize peer-reviewed studies for synthesis protocols and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
